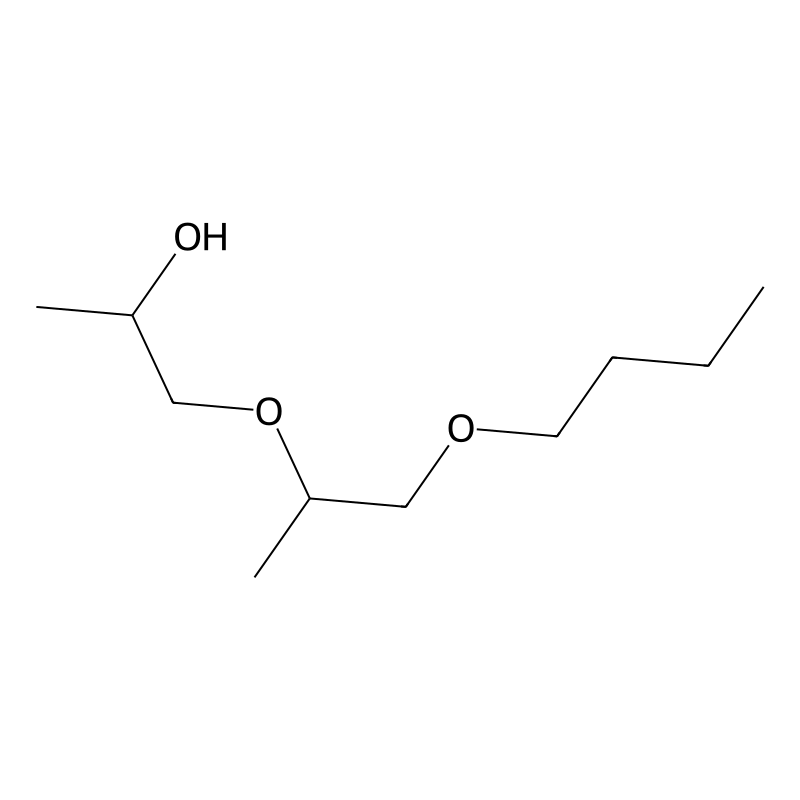

1-(2-Butoxy-1-methylethoxy)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1X10+3 mg/L at 30 °C

Solubility in water, g/100ml at 20 °C: 5

Canonical SMILES

1-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as Dipropylene Glycol Monobutyl Ether, is a colorless liquid organic compound with the molecular formula and a molecular weight of approximately 190.28 g/mol. This compound is characterized by its ether functional group and is widely used in various industrial applications due to its solvent properties and low toxicity. It is soluble in water and many organic solvents, making it versatile for different formulations .

Material Properties and Characterization

-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as dipropylene glycol monobutyl ether (DGBE), is an organic solvent commonly used in research due to its various properties. It is a colorless liquid with a mild odor, miscible with water and many organic solvents, and has a relatively high boiling point. These properties make it suitable for a wide range of applications in scientific research, such as:

- Extraction and purification: DGBE is often used to extract and purify various biomolecules, such as proteins, enzymes, and DNA, due to its ability to dissolve both polar and nonpolar compounds. Source: )

- Preparation of solutions and buffers: DGBE can be used to prepare solutions and buffers for various research applications due to its ability to dissolve a wide range of substances and its relatively neutral pH. Source: )

Applications in Specific Research Fields

DGBE finds applications in various scientific research fields, including:

- Biochemistry and cell biology: DGBE is used in studies of enzymes, proteins, and cell membranes due to its ability to solubilize these biomolecules. Source: )

- Polymer science and materials research: DGBE is used as a solvent for various polymers and resins, making it useful in the development and characterization of new materials. Source:

- Environmental science: DGBE is sometimes used in environmental research for the extraction and analysis of organic pollutants from water and soil samples. Source:

- Esterification: Reacting with acids to form esters.

- Dehydration: Under acidic conditions, it can lose water to form olefins.

- Nucleophilic Substitution: The ether bond can undergo cleavage in the presence of strong nucleophiles.

These reactions are significant in synthetic organic chemistry, particularly in the production of more complex molecules .

The synthesis of 1-(2-butoxy-1-methylethoxy)propan-2-ol typically involves the following methods:

- Alkoxylation: Reaction of propylene oxide with butanol under controlled conditions to produce the ether.

- Transesterification: Using dipropylene glycol and butyl alcohol in the presence of an acid catalyst to yield the desired product.

These processes are often optimized for yield and purity, taking into account reaction conditions such as temperature and pressure .

1-(2-Butoxy-1-methylethoxy)propan-2-ol has several applications across various industries:

- Solvent: Used in paints, coatings, and cleaning products due to its excellent solvency properties.

- Chemical Intermediate: Serves as a precursor for the synthesis of other chemical compounds.

- Personal Care Products: Utilized in formulations for cosmetics and personal care items due to its low toxicity.

Its ability to dissolve both polar and non-polar substances makes it particularly valuable in formulation chemistry .

Studies on the interactions of 1-(2-butoxy-1-methylethoxy)propan-2-ol with other chemicals have shown that it can enhance the solubility of various active ingredients in formulations. Its interactions are primarily physical rather than chemical, allowing for improved performance in mixtures without altering the chemical integrity of other components .

Several compounds share structural similarities with 1-(2-butoxy-1-methylethoxy)propan-2-ol. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethylene Glycol Monobutyl Ether | C₈H₁₈O₃ | Lower molecular weight; used in similar applications but more toxic. |

| Dipropylene Glycol | C₁₁H₂₄O₃ | Similar solvent properties; less volatile. |

| Butyl Glycol | C₄H₁₀O₂ | Commonly used solvent; higher toxicity profile. |

Uniqueness

The uniqueness of 1-(2-butoxy-1-methylethoxy)propan-2-ol lies in its balanced properties of low toxicity, excellent solvency, and versatility across different applications compared to similar compounds. Its ability to function effectively in both aqueous and organic environments makes it particularly valuable in formulation chemistry .

The synthesis of 1-(2-Butoxy-1-methylethoxy)propan-2-ol, commonly known as dipropylene glycol monobutyl ether, primarily occurs through catalytic etherification reactions involving propylene oxide and n-butanol [2]. The reaction mechanism fundamentally depends on the type of catalyst employed, with distinct pathways observed under basic and acidic conditions.

Base-Catalyzed Mechanism

Under basic conditions, the reaction proceeds via an SN2 mechanism where the nucleophilic attack occurs at the less substituted carbon of the propylene oxide ring [2] [3]. The hydroxide ion or alkoxide activates the n-butanol, forming a nucleophilic species that attacks the primary carbon of the propylene oxide. This pathway preferentially yields the alpha-isomer (1-butoxy-2-propanol), which subsequently undergoes further reaction with another propylene oxide molecule to form the desired dipropylene glycol monobutyl ether [4].

The kinetic studies reveal that the heterogeneous reaction exhibits a 0.55 order dependence with respect to propylene oxide concentration, with an activation energy of 53.4 kilojoules per mole [2] [3]. The base catalyst serves a dual role by activating the alcohol nucleophile and facilitating the ring-opening process through the stabilization of the transition state.

Acid-Catalyzed Mechanism

In contrast, acid-catalyzed conditions promote a mechanism with substantial SN1 character, where protonation of the epoxide oxygen occurs first, followed by nucleophilic attack at the more substituted carbon [5] [6]. This pathway tends to favor the formation of the beta-isomer (2-butoxy-1-propanol), which is generally undesirable due to its higher toxicity profile [4] [7]. The homogeneous acid-catalyzed reaction shows a 0.43 order dependence on propylene oxide concentration with an activation energy of 51.5 kilojoules per mole [2].

Mechanistic Considerations

The regioselectivity of the reaction is critical for product quality and safety. Under basic conditions, kinetic control predominates, favoring the formation of the less toxic alpha-isomer [6] [8]. The ring strain in the three-membered epoxide ring provides the driving force for the reaction, making the carbons highly electrophilic despite the poor leaving group nature of the alkoxide [9] [10].

Recent computational studies using density functional theory have provided insights into the reaction pathways and associated energies, confirming that the Si-O(H)-Ti sites in titanium silicalite catalysts exhibit excellent propylene oxide ring-opening activity due to their strong Brønsted acidity [11]. The stepwise mechanism involving propylene oxide ring opening followed by successive alcoholysis represents the dominant pathway at defect sites.

Continuous Flow vs Batch Process Optimization

The industrial production of 1-(2-Butoxy-1-methylethoxy)propan-2-ol can be accomplished through either continuous flow or batch processing methodologies, each presenting distinct advantages and limitations for process optimization.

Continuous Flow Process Advantages

Continuous flow reactors demonstrate superior performance in several critical aspects of dipropylene glycol butyl ether synthesis [12] [13]. The precise residence time control achievable in flow systems, typically ranging from 2-3 minutes, enables optimal reaction completion while minimizing byproduct formation [14] [15]. The steady-state heat transfer characteristics prevent the formation of hotspots that can lead to undesirable side reactions and degradation products [13] [15].

The Chinese patent CN108373402B describes an optimized continuous process utilizing a tubular fixed bed reactor packed with strongly basic anion exchange resin catalyst [4]. This system operates at temperatures of 60-100°C and pressures of 0.1-2.0 megapascals, achieving propylene oxide conversions of 90-100% with high selectivity toward the desired products. The countercurrent contact between propylene oxide vapor and liquid n-butanol ensures efficient mass transfer and reaction completion.

Process Integration and Separation

Continuous flow systems enable the integration of reaction and separation processes, significantly improving overall efficiency [5] [14]. The three-stage distillation system described in the patent involves primary distillation for unreacted n-butanol recovery (vacuum degree -0.06 to -0.095 atmospheres, temperature 80-120°C), secondary distillation for propylene glycol butyl ether separation (130-160°C), and tertiary distillation for dipropylene glycol butyl ether recovery (170-200°C) [4].

The catalytic distillation approach, as demonstrated in propylene glycol methyl ether production, combines reaction and separation in a single unit operation [5]. This methodology utilizes both homogeneous catalysts (sodium methoxide in methanol) and heterogeneous catalysts (anion exchange resins) to achieve enhanced selectivity and catalyst regeneration capabilities.

Batch Process Characteristics

Batch reactors offer greater operational flexibility and lower capital investment requirements, making them attractive for smaller-scale or multipurpose production facilities [13] [16]. The batch approach allows for easier quality control through sampling and analysis during the reaction, enabling adjustments to reaction conditions as needed [17] [15].

However, batch processes typically exhibit higher energy consumption due to discrete heating and cooling cycles, and may suffer from temperature gradients that can affect product selectivity [12] [13]. The Box-Behnken design optimization studies indicate that maximum yields of 85.91% can be achieved in semibatch mode with carefully controlled parameters: reaction temperature 110°C, alcohol-to-alkane ratio 4:1, dosing rate 10 milliliters per minute, and catalyst concentration 0.5% [2] [3].

Scale-up Considerations

The linear scalability of continuous flow processes provides significant advantages for industrial implementation [13] [15]. The consistent operating conditions and well-defined residence time distribution facilitate the prediction of performance at larger scales. In contrast, batch processes face limitations related to mixing efficiency and heat transfer at larger volumes, potentially affecting product quality and yield consistency [17] [16].

Byproduct Formation and Purification Challenges

The synthesis of 1-(2-Butoxy-1-methylethoxy)propan-2-ol involves complex reaction networks that can generate various byproducts, presenting significant challenges for product purification and quality control.

Primary Byproduct Formation

The most significant byproduct concern is the formation of 2-butoxy-1-propanol (beta-isomer), which exhibits considerably higher toxicity than the desired alpha-isomer [4] [7]. Under acidic catalytic conditions, this byproduct can comprise significant portions of the product mixture due to the preferential nucleophilic attack at the secondary carbon of propylene oxide [6] [18]. The LA-2 type solid acid catalyzed process specifically generates more 2-butoxy-1-propanol, making the product difficult to purify and lacking market value due to toxicity concerns [4].

Tripropylene glycol butyl ether formation occurs through sequential addition of propylene oxide molecules, typically representing 5-15% of the product mixture depending on the alcohol-to-oxide ratio employed [4] [7]. This higher molecular weight species requires high-temperature distillation for separation and can significantly affect the viscosity and performance characteristics of the final product [7] [19].

Oligomer and Higher Order Products

The reaction can produce various oligomeric species through multiple propylene oxide additions, generally comprising 2-8% of the product mixture [7] [20]. These higher order glycol ethers present separation challenges due to their similar volatilities and can impact application performance by increasing product viscosity beyond specifications [7] [21].

Studies on glycol ether separation indicate that the vapor-liquid equilibria of these systems are complex, requiring sophisticated distillation designs for effective purification [20] [22]. The formation of azeotropes with water and other components further complicates the separation process, often necessitating molecular sieve technology or extractive distillation approaches [23] [22].

Catalyst-Related Impurities

Catalyst residues present unique purification challenges, typically occurring at 10-100 parts per million levels [7] [24]. Ion exchange resin catalysts can undergo leaching or degradation, introducing ionic impurities that require specialized removal techniques [24] [25]. The patent US4985551A describes a three-step method for catalyst removal using water contact, methanol blending, and macroporous cation exchange resin treatment to achieve less than 1 part per million catalyst contamination [24].

Advanced Purification Strategies

The purification of dipropylene glycol butyl ether requires multi-stage approaches combining distillation, adsorption, and ion exchange technologies [7] [26]. Gas chromatography-mass spectrometry analysis using specialized columns such as the Rxi-1301Sil MS column enables rapid analysis of glycol ether mixtures, facilitating process optimization and quality control [21] [27].

Energy-efficient purification processes based on mechanical vapor recompression heat pump distillation have been developed to reduce energy consumption while maintaining high product purity [23] [22]. These advanced separation technologies are essential for meeting increasingly stringent product specifications while minimizing environmental impact and operating costs.

Physical Description

COLOURLESS LIQUID.

Color/Form

XLogP3

Boiling Point

230 °C

Flash Point

111 °C c.c.

Vapor Density

Density

Relative density (water = 1): 0.91

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 464 of 1442 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 978 of 1442 companies with hazard statement code(s):;

H302 (38.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (40.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 6

Pictograms

Irritant

Other CAS

9003-13-8

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Antistatic; Emollient; Skin conditioning; Surfactant

FLY REPELLENTS

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

2-Propanol, 1-(2-butoxy-1-methylethoxy)-: ACTIVE

There are 2 active ingredients in reregistration case 3123 for polypropylene glycol. The RED evaluates the only active ingredient in this case with currently registered products; therefore, only butoxypolypropylene glycol (BPG), PC Code 011901/CAS No. 9003-13-8, 57 active products as of September, 2001 / was assessed. The other active ingredient in this case /poly(oxy(methyl-1,2ethanediyl)), alpha-hydro-omegahydroxy,CAS No. 25322-69-4 / has no product registrations /last pesticide product cancelled October 10, 1989/ and is not being supported for reregistration. This active ingredient would be evaluated only if and when new registration applications were to be submitted for new products.

Products and formulations that contain Butoxypolypropylene glycol (BPG) have a combination of other active ingredients; pyrethrins and piperonyl butoxide are typical, although other potential combinations include a variety of synthetic pyrethroids.

... first registered by FMC in 1960. Bayer Environmental Science is currently the sole technical registrant... 57 active products as of September 2007. Being supported for reregistration.